(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate
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Description
“(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate” is a chemical compound with the molecular formula C14H17N3O2 . It is also known by other names such as Ethyl (E)-3- (1-ethyl-4-methyl-1H-benzo [d] [1,2,3]triazol-5-yl)acrylate and 2-Propenoic acid, 3- (1-ethyl-4-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- .
Physical and Chemical Properties Analysis
The molar mass of “this compound” is 259.3 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Polymerization
- A study by Peng and Zhu (2003) demonstrated the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the potential of similar compounds in the efficient creation of novel organic molecules (Peng & Zhu, 2003).
Application in Novel Compounds and Antimicrobial Activity
- Research by Saraei et al. (2016) focused on creating novel acrylate monomers, leading to antimicrobial applications. This suggests the utility of compounds like (E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate in developing antimicrobial agents (Saraei et al., 2016).
Applications in Organic Chemistry and Medicinal Chemistry
- Shin et al. (2016) explored the synthesis of benzofulvenes through transannulation processes involving similar triazole compounds. This type of research is indicative of the broader applications in organic and medicinal chemistry (Shin et al., 2016).
Properties
IUPAC Name |
ethyl (E)-3-(1-ethyl-4-methylbenzotriazol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-17-12-8-6-11(7-9-13(18)19-5-2)10(3)14(12)15-16-17/h6-9H,4-5H2,1-3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWPPIQEMSUVLI-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C=C2)C=CC(=O)OCC)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=C(C=C2)/C=C/C(=O)OCC)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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